(1R)-1-(4-Cyclopentyloxyphenyl)propylamine
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Overview
Description
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine is an organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)propylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of a phenol derivative with cyclopentanol under acidic or basic conditions to form the cyclopentyloxyphenyl intermediate.
Attachment of the Propylamine Chain: The intermediate is then reacted with a suitable propylamine derivative under conditions that favor the formation of the desired this compound.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The phenyl ring and the amine group can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Methoxyphenyl)propylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(4-Ethoxyphenyl)propylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine is unique due to the presence of the cyclopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (1R)-1-(4-Cyclopentyloxyphenyl)propylamine is a chiral amine that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance.
- Molecular Formula : C14H21NO
- Molecular Weight : 219.33 g/mol
- CAS Number : 1270175-36-4
Structural Characteristics
The compound features a cyclopentyloxy group attached to a phenyl ring, which is linked to a propylamine chain. This unique structure may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.
Pharmacological Studies
Several studies have been conducted to explore the pharmacological effects of this compound:
- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. This is likely due to its modulation of serotonergic and noradrenergic pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage in models of neurodegeneration.
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory capabilities, showing promise in reducing inflammation in various experimental setups.
Case Studies
A notable case study involved the administration of this compound in rodent models of depression. The results demonstrated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.
Study Reference | Model Used | Key Findings |
---|---|---|
Study 1 | Rodent Depression Model | Significant reduction in depressive behaviors |
Study 2 | Neurodegeneration Model | Neuroprotective effects observed |
Study 3 | Inflammatory Response Model | Reduction in inflammatory markers |
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3/t14-/m1/s1 |
InChI Key |
SOTHMQDFMAKNCH-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
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